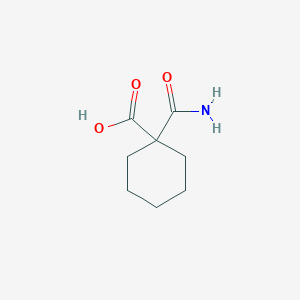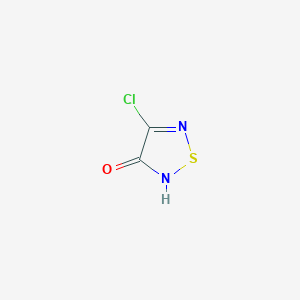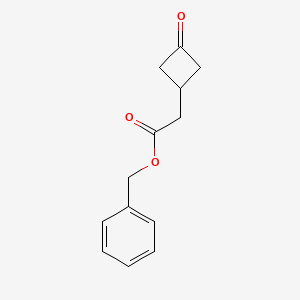
Benzyl 2-(3-oxocyclobutyl)acetate
Vue d'ensemble
Description
Benzyl 2-(3-oxocyclobutyl)acetate is a compound that can be associated with various chemical reactions and synthesis methods involving cyclobutyl structures. While the provided papers do not directly discuss this compound, they offer insights into related chemical processes and structures that can be extrapolated to understand the synthesis, molecular structure, and chemical properties of Benzyl 2-(3-oxocyclobutyl)acetate.
Synthesis Analysis
The synthesis of related cyclobutyl-containing compounds has been explored through different catalytic methods. For instance, gold-catalyzed cascade annulations of 2-(ynol)aryl aldehydes have been used to produce benzochromanes and benzobicyclo[n.3.1]acetals, depending on the catalyst employed . Additionally, palladium-catalyzed C-H activation of methyl groups has been developed for the synthesis of benzocyclobutenes, which are structurally related to Benzyl 2-(3-oxocyclobutyl)acetate . These methods highlight the potential pathways that could be adapted for the synthesis of Benzyl 2-(3-oxocyclobutyl)acetate, considering the reactivity of the cyclobutyl ring and the presence of a benzyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to Benzyl 2-(3-oxocyclobutyl)acetate has been characterized using various spectroscopic techniques. For example, a benzo[d]thiazole derivative with a cyclobutyl moiety was studied using FT-IR, NMR, UV-Vis spectroscopies, and X-ray diffraction methods . These techniques provided detailed information on the molecular geometry, vibrational modes, and chemical shifts, which are crucial for understanding the structure of Benzyl 2-(3-oxocyclobutyl)acetate. Density functional theory (DFT) calculations were also employed to optimize the structure and compare it with experimental data .
Chemical Reactions Analysis
The reactivity of cyclobutyl-containing compounds has been investigated in various chemical reactions. For instance, the disproportionation of (diacetoxyiodo)benzene catalyzed by RuCl3 leads to the oxidation of alcohols to carbonyl compounds . This reaction showcases the potential for cyclobutyl compounds to participate in oxidation reactions. Moreover, the rearrangements of 1,1'-bi(benzocyclobutylidene) and its derivatives under different conditions have been described, indicating the susceptibility of cyclobutyl rings to cationic rearrangements and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl-containing compounds can be inferred from thermal analysis and computational studies. The TG/DTA thermogram of a benzo[d]thiazole derivative with a cyclobutyl moiety summarized the material's behavior against temperature, indicating its thermal stability . Computational studies, including molecular electrostatic potential and frontier molecular orbitals, provide insights into the electronic structure and reactivity of such compounds . These studies are essential for predicting the behavior of Benzyl 2-(3-oxocyclobutyl)acetate in various chemical environments.
Safety and Hazards
Benzyl 2-(3-oxocyclobutyl)acetate is classified as a warning under the GHS classification. It has hazard statements H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
benzyl 2-(3-oxocyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-6-11(7-12)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBTZJNUJTCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743309 | |
| Record name | Benzyl (3-oxocyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862307-21-9 | |
| Record name | Benzyl (3-oxocyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3022069.png)
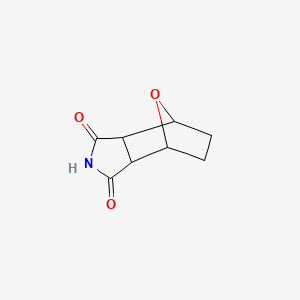


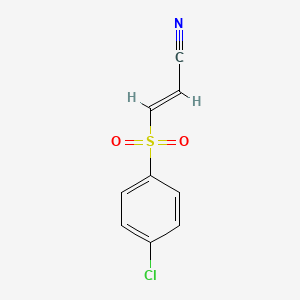

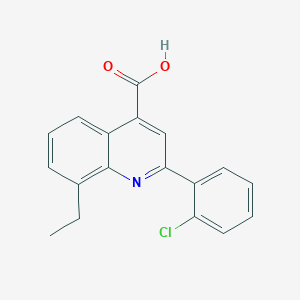
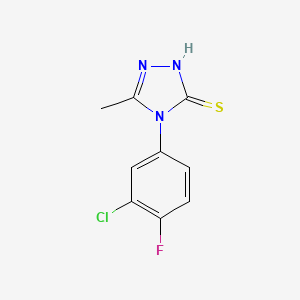
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)
